In Vitro Toxicity and Safety Profiling of 4-Amino-1-methylpiperidin-2-one and Its Derivatives
In Vitro Toxicity and Safety Profiling of 4-Amino-1-methylpiperidin-2-one and Its Derivatives
Executive Summary
4-Amino-1-methylpiperidin-2-one (CAS: 2200475-69-8 / 1373223-45-0) is a highly versatile piperidine building block utilized extensively in medicinal chemistry. It serves as a core pharmacophore in the development of epigenetic modulators—such as dual G9a and DNA methyltransferase 1 (DNMT1) inhibitors[1]—as well as central nervous system (CNS) agents targeting sigma receptors for antiallodynic activity[2].
While the bare scaffold is primarily an intermediate, residual unreacted compound in drug batches or the metabolic cleavage of its derivatives necessitates a rigorous understanding of its safety profile. Piperidine derivatives are known to induce specific cellular stress responses, primarily driven by mitochondrial dysfunction and oxidative stress[3][4]. This whitepaper provides an authoritative, self-validating in vitro screening guide to assess the hepatotoxicity, genotoxicity, and cardiotoxicity of 4-Amino-1-methylpiperidin-2-one and its downstream analogs.
Physicochemical Properties & GHS Hazard Profile
Before initiating in vitro assays, it is critical to understand the baseline chemical hazards of the raw material. The compound is classified under the Globally Harmonized System (GHS) as an acute oral toxicant and a severe eye irritant[5].
Table 1: Physicochemical and Hazard Summary
| Parameter | Value / Description | Source |
| Molecular Formula | C₆H₁₂N₂O | PubChem[5] |
| Molecular Weight | 128.17 g/mol | PubChem[5] |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | PubChem[5] |
| H302 | Harmful if swallowed (Acute Tox. 4) | ECHA / PubChem[5] |
| H315 | Causes skin irritation (Skin Irrit. 2) | ECHA / PubChem[5] |
| H318 / H319 | Causes serious eye damage/irritation | ECHA / PubChem[5] |
| H335 | May cause respiratory irritation (STOT SE 3) | ECHA / PubChem[5] |
Mechanistic Toxicology: The Piperidine Stress Response
The toxicity of piperidine-based compounds is rarely driven by direct DNA intercalation; rather, it is mediated through metabolic stress. High concentrations of piperidine alkaloids and their synthetic derivatives have been shown to induce mitochondrial dysfunction[4].
This dysfunction leads to the generation of Reactive Oxygen Species (ROS), which subsequently deplete non-protein thiols (NP-SH) and cause lipid peroxidation (measurable via Malondialdehyde, MDA, levels)[3]. If the oxidative threshold is breached, the cell initiates the intrinsic apoptosis pathway via cytochrome C release, activating initiator caspase-9 and executioner caspase-3[3][4].
Fig 1. Mechanism of piperidine-induced intrinsic apoptosis via mitochondrial oxidative stress.
In Vitro Safety Screening Cascade
To ensure the safety of 4-Amino-1-methylpiperidin-2-one derivatives progressing through the drug discovery pipeline, a tiered in vitro screening cascade is mandatory.
Fig 2. Tiered in vitro toxicity screening workflow for piperidine derivatives.
Tier 1: Basal Cytotoxicity (THLE-2 MTT Assay)
Causality & Rationale: While HepG2 is a standard hepatoma cell line, it expresses abnormally low levels of Phase I and II metabolic enzymes, potentially masking the toxicity of reactive metabolites[3]. Therefore, the non-tumoral SV40-immortalized human hepatic cell line THLE-2 is preferred to establish a true therapeutic window[1].
Step-by-Step Protocol:
-
Cell Seeding: Seed THLE-2 cells in 96-well plates at a density of 1×104 cells/well in bronchial epithelial cell growth medium (BEGM) supplemented with bullet kit additives. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 4-Amino-1-methylpiperidin-2-one (or its derivative) from 0.1 µM to 300 µM in DMSO (final DMSO concentration ≤ 0.5%). Treat cells for 24 and 48 hours.
-
Control Validation: Use 100 µM tert-butyl hydroperoxide (TBHP) as a positive control for cytotoxicity[3], and 0.5% DMSO as a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Discard the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Tier 2: Oxidative Stress Profiling (MDA Assay)
Causality & Rationale: Because piperidine derivatives can trigger lipid peroxidation[3], quantifying Malondialdehyde (MDA)—a stable end-product of lipid peroxidation—provides direct mechanistic evidence of oxidative stress.
Step-by-Step Protocol:
-
Cell Lysis: Following a 24-hour compound exposure at the calculated IC₅₀ concentration, wash THLE-2 cells with cold PBS and lyse using RIPA buffer.
-
Thiobarbituric Acid (TBA) Reaction: Mix 100 µL of cell lysate with 200 µL of TBA reagent (0.375% TBA, 15% trichloroacetic acid, 0.25 N HCl).
-
Heating: Incubate the mixture at 95°C for 15 minutes to form the MDA-TBA adduct.
-
Cooling & Centrifugation: Cool on ice for 10 minutes, then centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Detection: Transfer the supernatant to a black 96-well plate and measure fluorescence (Excitation: 532 nm, Emission: 553 nm). Normalize MDA levels to total protein concentration (via BCA assay).
Tier 3: Cardiotoxicity (Automated hERG Patch-Clamp)
Causality & Rationale: Basic amine-containing heterocycles (like substituted piperidines) are notorious for trapping inside the hydrophobic pocket of the hERG potassium channel, leading to QT prolongation and fatal arrhythmias. Ensuring a high hERG pIC₅₀ is a strict requirement for lead progression[1].
Step-by-Step Protocol:
-
Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.
-
Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration.
-
Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Perfusion: Perfuse the compound at concentrations ranging from 0.1 µM to 30 µM.
-
Data Analysis: Measure the fractional block of the peak tail current relative to the baseline. An IC₅₀ > 10 µM (pIC₅₀ < 5) is generally required to clear cardiotoxicity liabilities[1].
Quantitative Safety Thresholds for Lead Progression
Based on established medicinal chemistry campaigns utilizing the 4-Amino-1-methylpiperidin-2-one scaffold, the following in vitro safety thresholds should be met to justify in vivo progression.
Table 2: In Vitro Safety Acceptance Criteria
| Assay / Target | Cell Line / System | Acceptance Threshold | Rationale |
| Hepatotoxicity | THLE-2 (Non-tumoral) | IC₅₀ > 50 µM | Ensures a therapeutic window of at least 1 log unit above primary target efficacy[1]. |
| Cardiotoxicity | hERG-CHO | IC₅₀ > 10 µM (pIC₅₀ < 5) | Limits potential for drug-induced QT prolongation and Torsades de Pointes[1]. |
| Metabolic Liability | CYP450 Isoforms | Inhibition < 25% at 10 µM | Prevents severe drug-drug interactions (DDIs)[1]. |
| Oxidative Stress | HepG2 / THLE-2 | MDA increase < 20% vs Vehicle | Prevents intrinsic apoptosis via lipid peroxidation[3]. |
Conclusion
4-Amino-1-methylpiperidin-2-one is a highly valuable synthetic intermediate, but its integration into final drug candidates requires stringent safety validation. By employing a tiered in vitro screening cascade—prioritizing physiologically relevant cell lines like THLE-2 over metabolically deficient lines, directly measuring lipid peroxidation, and rigorously assessing hERG liabilities—researchers can systematically de-risk piperidine-based compounds. Adhering to these self-validating protocols ensures that only candidates with a robust therapeutic window and minimal oxidative liability progress to preclinical development.
References
-
PubChem: 4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267 National Institutes of Health (NIH).[Link]
-
Detailed Exploration around 4-Aminoquinolines Chemical Space to Navigate the Lysine Methyltransferase G9a and DNA Methyltransferase Biological Spaces Journal of Medicinal Chemistry - ACS Publications.[Link]
-
In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells Chemical Research in Toxicology - ACS Publications.[Link]
-
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds Usiena Air (University of Siena).[Link]
-
Mechanisms of cell death induced by piperidine alkaloids from P. juliflora ResearchGate.[Link]
